2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-
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Overview
Description
2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-: is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure, which is fused with an imidazo[2,1-b]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a Knoevenagel condensation reaction between salicylaldehyde and an appropriate β-ketoester.
Chlorination: The benzopyran core is then chlorinated at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Imidazo[2,1-b]thiazole Ring: The chlorinated benzopyran is reacted with an appropriate thioamide and an α-halo ketone to form the imidazo[2,1-b]thiazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: A methylated derivative with different chemical properties.
2H-1-Benzopyran-2-one, 6-hydroxy-: A hydroxylated derivative with potential biological activities.
Properties
CAS No. |
478171-86-7 |
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Molecular Formula |
C14H7ClN2O2S |
Molecular Weight |
302.7 g/mol |
IUPAC Name |
6-chloro-3-imidazo[2,1-b][1,3]thiazol-6-ylchromen-2-one |
InChI |
InChI=1S/C14H7ClN2O2S/c15-9-1-2-12-8(5-9)6-10(13(18)19-12)11-7-17-3-4-20-14(17)16-11/h1-7H |
InChI Key |
XMVLBIGDGOEAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CN4C=CSC4=N3 |
Origin of Product |
United States |
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